molecular formula C16H16N2O B11864043 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde

Cat. No.: B11864043
M. Wt: 252.31 g/mol
InChI Key: WGGIUTNHAXUSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde is a complex organic compound that features a quinoline ring fused with a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 5-methylnicotinaldehyde under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products Formed

    Oxidation: 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid.

    Reduction: 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid
  • 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinol
  • 3,4-Dihydroquinolin-1(2H)-yl derivatives

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde is unique due to its specific combination of a quinoline ring and a nicotinaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C16H16N2O/c1-12-9-13(11-19)10-17-16(12)18-8-4-6-14-5-2-3-7-15(14)18/h2-3,5,7,9-11H,4,6,8H2,1H3

InChI Key

WGGIUTNHAXUSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.